molecular formula C17H18N2O4 B5883663 4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide

Cat. No.: B5883663
M. Wt: 314.34 g/mol
InChI Key: YCZPCEOTUDNYNA-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group at the fourth position, an ethylphenyl group at the nitrogen atom, and a nitro group at the third position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.

    Amidation: The nitrated product is then reacted with 4-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, various nucleophiles.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: 4-ethoxy-N-(4-ethylphenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-ethoxy-N-(4-carboxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(3-ethylphenyl)benzamide
  • 4-ethoxy-N-[1-(4-ethylphenyl)ethyl]benzenesulfonamide

Uniqueness

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the ethoxy, ethylphenyl, and nitro groups on the benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-12-5-8-14(9-6-12)18-17(20)13-7-10-16(23-4-2)15(11-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPCEOTUDNYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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